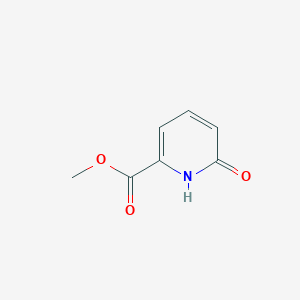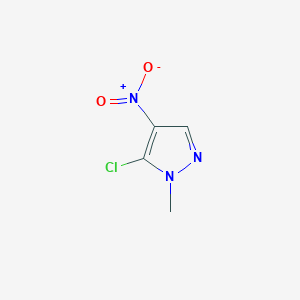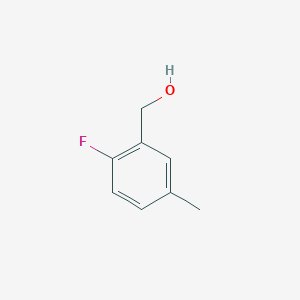
2-フルオロ-5-メチルベンジルアルコール
概要
説明
2-Fluoro-5-methylbenzyl alcohol is an organic compound with the molecular formula C₈H₉FO and a molecular weight of 140.16 g/mol . It is also known by its IUPAC name, (2-fluoro-5-methylphenyl)methanol . This compound is characterized by the presence of a fluorine atom and a methyl group attached to a benzyl alcohol structure, making it a valuable intermediate in various chemical syntheses.
科学的研究の応用
2-Fluoro-5-methylbenzyl alcohol has a wide range of applications in scientific research, including:
作用機序
Target of Action
It is known that alcohols generally interact with various neurotransmitters such as gamma-aminobutyric acid (gaba), glutamate, dopamine, serotonin, and endogenous opioids .
Mode of Action
Alcohols are known to act as both a gaba agonist and a glutamate n-methyl-d-aspartate (nmda) receptor antagonist . They also facilitate dopamine release from the nucleus accumbens .
Biochemical Pathways
Alcohols in general are known to affect gabaergic and glutamatergic systems . Chronic exposure to alcohol can lead to downregulation of GABAergic and upregulation of NMDA glutamatergic systems .
Pharmacokinetics
It is known that the compound is a solid at room temperature .
Result of Action
Alcohols in general can cause various manifestations such as relief from anxiety, disinhibition, ataxia, and general anesthesia . Chronic exposure to alcohol can cause persistent structural and functional changes in the brain .
Action Environment
It is known that the compound is stable at ambient temperature .
生化学分析
Biochemical Properties
2-Fluoro-5-methylbenzyl alcohol plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in oxidation and dehydration reactions, which are common in cellular metabolism . The compound’s interaction with enzymes such as cytochrome P450 and fluorinase is noteworthy. Cytochrome P450 enzymes are involved in the oxidation of organic substances, while fluorinase catalyzes the formation of carbon-fluorine bonds, which is crucial for the synthesis of fluorinated compounds .
Cellular Effects
2-Fluoro-5-methylbenzyl alcohol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the benzylic position, leading to reactions such as free radical bromination and nucleophilic substitution . These reactions can alter the function of cells by modifying the structure of biomolecules involved in signaling pathways and gene expression. Additionally, the compound’s impact on cellular metabolism is evident through its participation in dehydration and oxidation reactions, which are essential for energy production and other metabolic processes .
Molecular Mechanism
The molecular mechanism of 2-Fluoro-5-methylbenzyl alcohol involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For example, the compound can inhibit or activate cytochrome P450 enzymes, affecting the oxidation of organic substances . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-5-methylbenzyl alcohol can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under ambient conditions, but its stability can be affected by factors such as temperature and pH . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of 2-Fluoro-5-methylbenzyl alcohol vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response . Additionally, high doses of the compound can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
2-Fluoro-5-methylbenzyl alcohol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation and dehydration reactions, which are catalyzed by enzymes such as cytochrome P450 . These metabolic pathways can influence the levels of metabolites and the overall metabolic flux within cells .
Transport and Distribution
The transport and distribution of 2-Fluoro-5-methylbenzyl alcohol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cells, it can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments .
Subcellular Localization
2-Fluoro-5-methylbenzyl alcohol exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can participate in metabolic processes and interact with enzymes involved in oxidation and dehydration reactions .
準備方法
2-Fluoro-5-methylbenzyl alcohol can be synthesized through several methods. One common synthetic route involves the reduction of 2-fluoro-5-methylbenzaldehyde using lithium aluminum hydride (LiAlH₄) in diethyl ether (Et₂O), followed by the addition of ethyl acetate (AcOEt) and aqueous sodium hydroxide (NaOH) . This multistep reaction yields the desired alcohol with high purity.
化学反応の分析
2-Fluoro-5-methylbenzyl alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents and conditions used in these reactions are:
類似化合物との比較
2-Fluoro-5-methylbenzyl alcohol can be compared with other similar compounds, such as:
2-Fluorobenzyl alcohol: Lacks the methyl group, resulting in different reactivity and applications.
5-Methylbenzyl alcohol: Lacks the fluorine atom, affecting its chemical properties and reactivity.
2-Fluoro-4-methylbenzyl alcohol: The position of the methyl group is different, leading to variations in its chemical behavior.
These comparisons highlight the unique combination of the fluorine and methyl groups in 2-Fluoro-5-methylbenzyl alcohol, which contribute to its distinct chemical properties and applications.
特性
IUPAC Name |
(2-fluoro-5-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6-2-3-8(9)7(4-6)5-10/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNSKKLMCXORGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00496843 | |
| Record name | (2-Fluoro-5-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00496843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64977-30-6 | |
| Record name | (2-Fluoro-5-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00496843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-fluoro-5-methylphenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
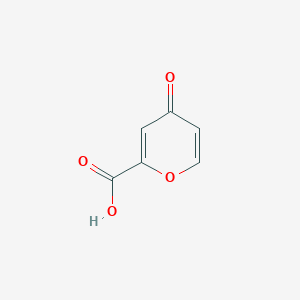
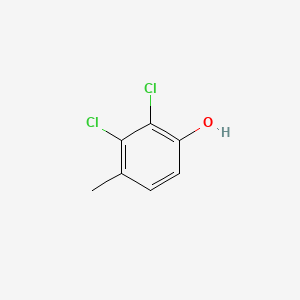
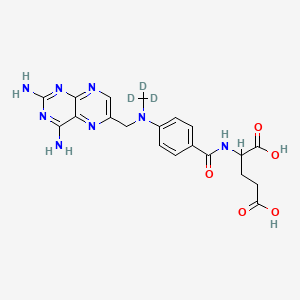
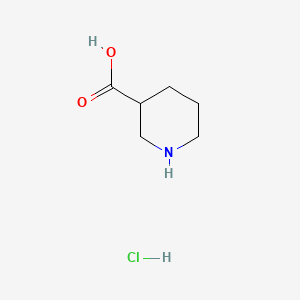
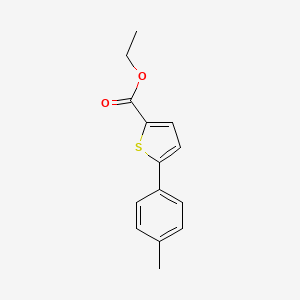

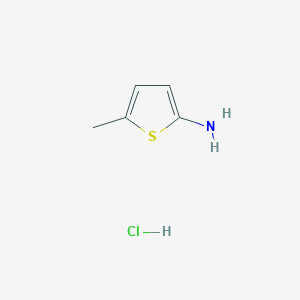
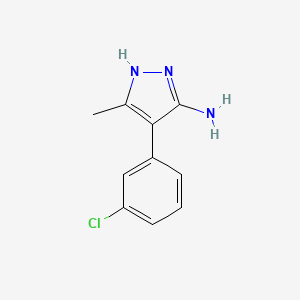
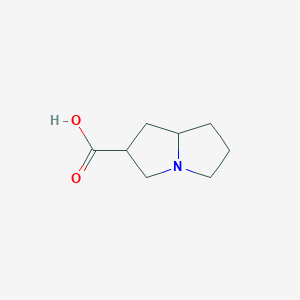
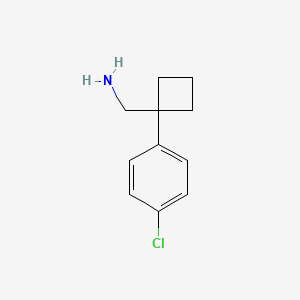
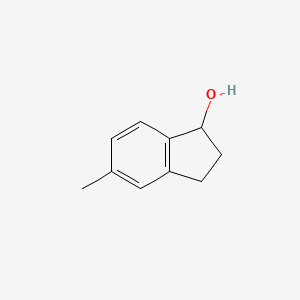
![(2s)-2-[(2-Methoxyphenoxy)methyl]oxirane](/img/structure/B1355549.png)
